2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
Description
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a pyrimidine derivative characterized by:
- Position 4: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
- Position 6: A benzylsulfanyl group substituted with a 3-trifluoromethyl (-CF₃) moiety, influencing steric bulk and electronic properties.
Pyrimidine derivatives are widely explored in medicinal chemistry for kinase inhibition and antimicrobial activity due to their structural versatility . While direct biological data for this compound are unavailable in the provided evidence, analogs with similar substituents (e.g., sulfanyl groups, trifluoromethyl substituents) are reported in pharmacological studies .
Properties
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3S/c19-17(20,21)12-5-3-4-11(8-12)10-28-15-9-14(18(22,23)24)26-16(27-15)13-6-1-2-7-25-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRXEPQNUNSIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl groups into the molecule. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and benzylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
(a) Impact of Sulfanyl vs. Sulfinyl Groups
(b) Trifluoromethyl Substitution
- Dual -CF₃ groups (as in the target compound) significantly enhance lipophilicity (clogP ≈ 4.2), favoring blood-brain barrier penetration compared to mono-CF₃ analogs like 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (clogP ≈ 3.5) .
(c) Heterocyclic vs. Aromatic Substituents
(d) Crystallographic Data
- Analogous pyrimidinones (e.g., 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) exhibit planar pyrimidine rings with sulfanyl groups in equatorial positions, suggesting conformational rigidity .
Biological Activity
The compound 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a novel pyrimidine derivative characterized by its unique trifluoromethyl and sulfanyl functional groups. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antifungal, insecticidal, and anticancer domains.
- Molecular Formula : C15H12F6N2S
- Molecular Weight : 362.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
Recent studies have highlighted the biological activities of trifluoromethyl pyrimidine derivatives, including the compound in focus. The following sections summarize key findings from various research studies.
Antifungal Activity
Research has demonstrated that certain trifluoromethyl pyrimidine derivatives exhibit significant antifungal properties. A study evaluated the antifungal activity of various derivatives against common fungal pathogens:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
These results indicate that some derivatives are as effective as established antifungal agents like tebuconazole, suggesting a promising avenue for agricultural applications .
Insecticidal Activity
The insecticidal efficacy of the compound was tested against several agricultural pests. The results are summarized below:
| Compound | Pest | Mortality Rate (%) at 500 µg/mL |
|---|---|---|
| 5a | Spodoptera frugiperda | 75 |
| 5b | Mythimna separata | 70 |
These findings indicate moderate insecticidal activity compared to the positive control, chlorantraniliprole, which underscores the potential for developing new insecticides based on this scaffold .
Anticancer Activity
The anticancer properties of the compound were assessed using various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| PC3 | 10 | Lower |
| K562 | 12 | Lower |
| HeLa | 8 | Comparable |
| A549 | 11 | Lower |
While some derivatives showed promising anticancer activity, they were generally less potent than doxorubicin, a standard chemotherapy agent. Further optimization of the chemical structure may enhance efficacy .
Case Studies
- Antifungal Study : A recent investigation synthesized a series of trifluoromethyl pyrimidines and tested their antifungal activity against Botrytis cinerea. The study found that specific modifications to the pyrimidine ring significantly enhanced antifungal potency.
- Insecticidal Evaluation : Another research focused on the insecticidal properties of these compounds against Spodoptera frugiperda. The study employed bioassays to determine mortality rates, revealing that certain derivatives could serve as effective alternatives to conventional pesticides.
- Cancer Cell Line Testing : A comprehensive study evaluated the cytotoxic effects of various trifluoromethyl pyrimidines on multiple cancer cell lines. Results indicated that while some compounds were effective, their mechanism of action required further elucidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
